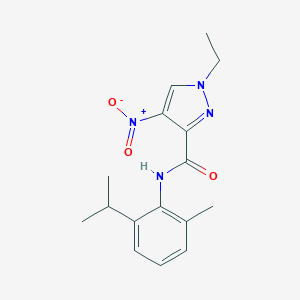![molecular formula C22H27N5O5S B446616 N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446616.png)
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with the molecular formula C22H27N5O5S. This compound is characterized by its unique structure, which includes an adamantyl group, a sulfonyl group, and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps The nitro group is then added to the phenyl ring, and the pyrazole ring is formed through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: shares similarities with other sulfonyl and pyrazole derivatives.
This compound: is compared with compounds like sulfonylureas and other pyrazole-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides steric hindrance, enhancing its stability and specificity in reactions.
Eigenschaften
Molekularformel |
C22H27N5O5S |
|---|---|
Molekulargewicht |
473.5g/mol |
IUPAC-Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C22H27N5O5S/c1-13-19(27(29)30)20(26(2)24-13)21(28)23-17-3-5-18(6-4-17)33(31,32)25-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16,25H,7-12H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
PJBZDDZZJUMEDW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446533.png)
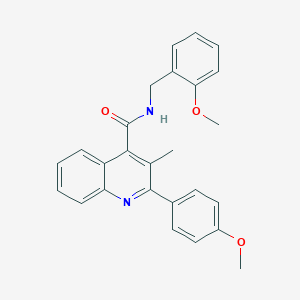
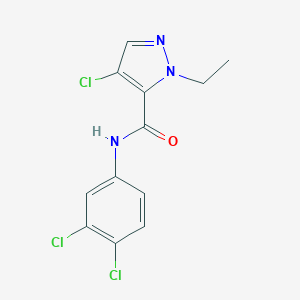
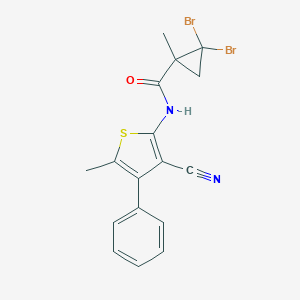
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446540.png)
![Methyl 4-(2-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446541.png)
![methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B446544.png)
![Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446547.png)
![METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE](/img/structure/B446549.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446550.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B446551.png)
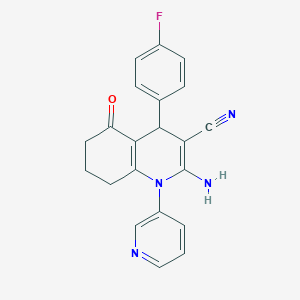
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-ethoxybenzamide](/img/structure/B446555.png)
